Methyl 2-amino-3,3,3-trifluoropropanoate
Description
Contextual Significance of Fluorinated Amino Acid Esters in Organic Synthesis
Fluorinated amino acid esters are a class of compounds that have an increasing impact on synthetic organic chemistry and pharmaceutical research. researchgate.net The strategic incorporation of fluorine atoms into amino acids can dramatically alter their physical, chemical, and biological properties. rsc.org This modification is a useful approach to change the physicochemical and biological characteristics of amino acids and the peptides derived from them. rsc.org
The introduction of fluorine can enhance lipophilicity, improve metabolic stability, and increase the bioavailability of peptide-based drugs. nih.gov Due to the specific properties fluorine imparts to biomolecules, amino acids with fluorinated side chains are of great interest for medicinal chemistry and chemical biology. mdpi.com These unique characteristics have led to their widespread use as biological probes, leveraging fluorine's sensitive NMR properties for in-depth biological studies. nih.gov The benefits of incorporating fluorine into amino acid side chains are diverse, including enabling ¹⁹F NMR and ¹⁸F PET imaging applications, enhancing pharmacokinetic properties, controlling molecular conformation, and optimizing binding to biological targets. researchgate.net Consequently, fluorinated amino acids are recognized as powerful building blocks that possess physiochemical and biological properties unique from those of naturally occurring amino acids. nih.gov
Historical Development and Evolution of Synthetic Methodologies for α-Trifluoromethylated Amino Acids
The synthesis of α-trifluoromethylated amino acids has evolved significantly over the years, driven by the growing demand for these compounds in various scientific fields. Early methods often faced challenges related to stereocontrol and the harsh conditions required for the introduction of the trifluoromethyl group.
Historically, the synthesis of chiral α-fluoroalkyl-α-amino acids has been approached through two main strategies: the fluorination of non-fluorinated precursors or the use of fluorinated starting materials. mdpi.com Nucleophilic fluorinating reagents like diethylaminosulfur trifluoride (DAST) and electrophilic reagents such as N-fluorobenzenesulfonimide (NFSI) have been extensively used for these transformations. mdpi.com For instance, in 1998, a strategy was developed to synthesize β,β-difluoro-substituted amino acids starting from L-isoascorbic acid. mdpi.com Another approach involved the Reformatsky-type reaction of 2-bromo-3,3,3-trifluoropropanoic imide with various imines, which, by 2006, was shown to produce α-trifluoromethyl-β-amino acid derivatives in a highly stereoselective manner. nih.gov
More recent advancements have focused on developing milder, more efficient, and highly stereoselective methods. The opening of 2-trifluoromethyl-2-alkoxycarbonyl aziridines with different nucleophiles has proven to be an effective route for synthesizing quaternary α-CF3-α-amino acids with excellent preservation of stereoselectivity. mdpi.com The last decade has seen the rise of innovative strategies such as visible-light-mediated photocatalysis, which offers a robust and relatively benign alternative to traditional methods that were often thermally unachievable. nih.gov A notable development in this area is the photoredox microfluidic synthesis of α-CF3 amino acids, a protocol that benefits from precise reaction time control and is potentially scalable for large-scale peptide synthesis. acs.org These modern catalytic methods represent a significant leap forward, providing more powerful tools to selectively access a wide range of fluorinated amino acids and peptides. rsc.org
Strategic Importance of Methyl 2-amino-3,3,3-trifluoropropanoate as a Key Synthon in Contemporary Chemical Transformations
This compound, also known as Methyl 3,3,3-trifluoroalaninate, serves as a crucial synthetic intermediate, or synthon, in modern organic chemistry. Its value stems from the presence of multiple reactive sites and the influential trifluoromethyl group, which can direct the course of chemical reactions and impart desirable properties to the resulting molecules.
The compound is a valuable reagent for synthesizing more complex molecules, particularly in drug and pesticide research where the trifluoromethyl group is a common motif. chemimpex.com For example, related imino-propanoates are used in cyclocondensation reactions with various nucleophiles to create a diverse array of trifluoromethyl-containing heterocyclic compounds, such as dihydro-1H-pyrroles and dihydro-1H-imidazol-5-ones. researchgate.net These heterocyclic structures are foundational in many biologically active substances. researchgate.net
The strategic importance of this compound lies in its utility as a building block for creating novel therapeutic agents and crop protection products. chemimpex.com The trifluoromethyl group enhances stability and reactivity, making it a key component in the synthesis of various fluorinated compounds essential in pharmaceuticals and agrochemicals. chemimpex.com
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C4H6F3NO2 |
| Molar Mass | 157.09 g/mol |
| Appearance | Colorless liquid |
| Density | 1.325 g/cm³ (Predicted) |
| Boiling Point | 147.5 °C (Predicted) |
| Melting Point | 168-170°C |
| CAS Number | 27240-44-4 |
Asymmetric and Stereoselective Synthesis Routes
The development of synthetic methods that control the stereochemistry at the α-carbon is crucial for accessing the biologically relevant enantiomers of this compound. Both enzyme-based and small-molecule organocatalyst systems have proven effective in achieving high levels of stereocontrol.
Biocatalytic Approaches to Enantiopure Forms
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes, operating under mild conditions, can provide exquisite control over enantioselectivity.
A novel and direct approach to forming the C-N bond in α-trifluoromethyl amino esters involves the insertion of a carbene into an N-H bond, a reaction that has been successfully realized using engineered enzymes.
Recent research has demonstrated a biocatalytic strategy for synthesizing enantioenriched α-trifluoromethyl amines through an asymmetric N-H carbene insertion reaction. mdpi.com This has been achieved using engineered variants of cytochrome c₅₅₂ from Hydrogenobacter thermophilus. By combining protein engineering of the enzyme scaffold with the engineering of the diazo-reagent, chiral α-trifluoromethyl amino esters were synthesized with high yields and enantioselectivity. mdpi.com
The reaction typically involves reacting an amine, such as an aniline (B41778) derivative, with a 2-diazo-3,3,3-trifluoropropanoate ester in the presence of the engineered cytochrome c variant as the catalyst. The enzyme generates a reactive iron-carbene intermediate which then undergoes insertion into the N-H bond of the amine. Strategic mutations in the enzyme's active site and variation of the ester group on the diazo compound allow for fine-tuning of the reaction's stereochemical outcome, even enabling the inversion of enantioselectivity to produce either the (R) or (S) product. mdpi.com For instance, using benzyl (B1604629) 2-diazo-3,3,3-trifluoropropanoate as the carbene donor with an engineered cytochrome c₅₅₂ variant resulted in the formation of the corresponding α-trifluoromethyl amino esters with up to >99% yield and a 95:5 enantiomeric ratio (e.r.). mdpi.com
| Aniline Substrate | Diazo Reagent Ester Group | Catalyst (Engineered Cyt c₅₅₂) | Yield (%) | Enantiomeric Ratio (e.r.) |
|---|---|---|---|---|
| p-Anisidine | Benzyl | Variant A | >99 | 95:5 (S) |
| p-Anisidine | 2,5-Dimethylbenzyl | Variant A | 98 | 90:10 (S) |
| p-Anisidine | Methyl | Variant B | 85 | 5:95 (R) |
| p-Chloroaniline | Benzyl | Variant A | 95 | 94:6 (S) |
| Aniline | Benzyl | Variant A | 99 | 92:8 (S) |
Transaminases (TAs), or aminotransferases, are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone or aldehyde acceptor. elsevierpure.comnih.gov This capability makes them powerful tools for the asymmetric synthesis of chiral amines from prochiral ketones, a process that can theoretically achieve a 100% yield of a single enantiomer. nih.govnih.gov
While direct synthesis of this compound using a transaminase has specific challenges, the methodology has been successfully applied to structurally similar prochiral ketones bearing trifluoromethyl groups. For example, a ω-transaminase (ω-TA) from a marine bacterium was used in the asymmetric synthesis of (S)-1-(4-trifluoromethylphenyl)ethylamine from 4'-(trifluoromethyl)acetophenone. mdpi.comsemanticscholar.org The process involves using an amine donor, such as isopropylamine, to transfer its amino group to the ketone substrate. mdpi.com A significant challenge in transaminase-catalyzed reactions is the unfavorable equilibrium. nih.gov This can be managed by using a large excess of the amine donor or by implementing a co-product removal system. nih.govtdx.cat In the synthesis of the fluorinated amine, dimethyl sulfoxide (B87167) (DMSO) was used as a co-solvent to improve the solubility and mass transfer of the bulky ketone substrate. mdpi.com
| Ketone Substrate | Amine Donor | Enzyme | Co-solvent | Conversion (%) | Enantiomeric Excess (ee) |
|---|---|---|---|---|---|
| 4'-(Trifluoromethyl)acetophenone | Isopropylamine | ω-TA (TR8) | 25% DMSO | ~30 (at equilibrium) | >99% (S) |
| 4'-(Trifluoromethyl)acetophenone | Isopropylamine | ω-TA (TR8) | 30% DMSO | Increased product amount over time with ISPR | >99% (S) |
Organocatalytic Strategies
Organocatalysis employs small, chiral organic molecules to catalyze asymmetric transformations. These catalysts often function as Brønsted acids or bases or through hydrogen bonding interactions to control the stereochemical outcome of a reaction.
Chiral phosphoric acids (CPAs), typically derived from BINOL (1,1'-bi-2-naphthol), are highly effective Brønsted acid catalysts for a wide range of enantioselective reactions. nih.gov They function by activating electrophiles, such as imines, through protonation or hydrogen bonding, thereby creating a chiral environment that directs the approach of a nucleophile. nih.gov
The synthesis of α-trifluoromethylated amines can be achieved via the CPA-catalyzed transfer hydrogenation of the corresponding CF₃-substituted ketimines. nih.gov In this approach, a Hantzsch ester is commonly used as the hydrogen source. The CPA catalyst protonates the imine, forming a chiral ion pair. The subsequent hydride transfer from the Hantzsch ester occurs in a highly stereocontrolled manner, dictated by the chiral pocket of the catalyst-substrate complex. This metal-free method provides access to highly optically active α-CF₃-functionalized amines with excellent enantioselectivities. nih.gov
| Substrate (CF₃-Ketimine) | CPA Catalyst | Yield (%) | Enantiomeric Excess (ee) |
|---|---|---|---|
| N-(1-(4-methoxyphenyl)ethylidene)aniline | (R)-TRIP | 95 | 96% |
| N-(1-(4-chlorophenyl)ethylidene)aniline | (R)-TRIP | 92 | 95% |
| N-(1-p-tolylethylidene)aniline | (R)-TRIP | 96 | 96% |
Squaramides are another class of powerful hydrogen-bonding organocatalysts. nih.gov Their structure features two amide N-H groups held in a rigid, convergent orientation by a four-membered ring, making them excellent bidentate hydrogen-bond donors. nih.gov When appended with a chiral scaffold and a basic moiety (like a tertiary amine), they can act as bifunctional catalysts, simultaneously activating both the nucleophile and the electrophile. nih.gov
In the context of synthesizing molecules containing a trifluoromethyl group, squaramide catalysts have been used effectively in asymmetric Michael additions and related tandem reactions. tdx.cat For the synthesis of chiral amines, a squaramide catalyst can activate an imine electrophile through hydrogen bonding to the nitrogen lone pair and the squaramide N-H groups. Concurrently, the basic site on the catalyst can deprotonate a pronucleophile, bringing both reactants into close proximity within a chiral environment to facilitate a stereoselective addition. This strategy has been employed in the asymmetric synthesis of various chiral amines and their derivatives, often achieving high yields and excellent enantioselectivities. nih.gov For example, hydroquinine-derived squaramide catalysts have proven effective in cascade reactions to produce complex heterocyclic amines with high diastereo- and enantioselectivity. nih.gov
| Substrate 1 (N-Boc ketimine) | Substrate 2 (γ-hydroxyenone) | Squaramide Catalyst | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee, major) |
|---|---|---|---|---|---|
| N-Boc ketimine 1a | 3-benzoyl-prop-2-en-1-ol | Hydroquinine-derived C6 | 97 | 2.8:1 | 98% |
| N-Boc ketimine 1b | 3-benzoyl-prop-2-en-1-ol | Hydroquinine-derived C6 | 95 | 2.5:1 | 99% |
| N-Boc ketimine 1c | 3-benzoyl-prop-2-en-1-ol | Hydroquinine-derived C6 | 96 | 3.3:1 | >99% |
Synthetic Routes to a Key Fluorinated Amino Acid: this compound
The synthesis of enantiomerically pure α-trifluoromethyl-α-amino acids is of significant interest due to the unique properties conferred by the trifluoromethyl group, which can enhance the biological activity and metabolic stability of peptides and other pharmacologically relevant molecules. This compound, a derivative of trifluoroalanine (B10777074), serves as a crucial building block in this context. This article details several key asymmetric synthetic methodologies developed for its preparation, focusing on organocatalytic, chiral auxiliary-driven, and transition metal-catalyzed approaches.
2 Organocatalytic Approaches
3 Proline Sulfonamide-Mediated Approaches
Proline and its derivatives have emerged as powerful organocatalysts for a variety of asymmetric transformations. nih.govdntb.gov.ua Proline sulfonamides, in particular, have demonstrated significant potential in catalyzing carbon-carbon bond-forming reactions with high enantioselectivity. nih.govacs.org These catalysts operate through the formation of chiral enamines or iminium ions, effectively controlling the stereochemical outcome of the reaction.
Research has shown that proline sulfonamide catalysts can facilitate aldol (B89426) and Mannich-type reactions involving challenging substrates, including those with trifluoromethyl groups. For instance, proline sulfonamide catalysts have been successfully employed in aldol reactions with trifluoromethyl ketones and in Mannich reactions with aryl trifluoromethyl ketimines, delivering the corresponding chiral products in high yields and with enantiomeric excesses ranging from 74–92%. nih.gov The bifunctional nature of some of these catalysts, which can activate and orient substrates through hydrogen bonding, is crucial for achieving high levels of stereocontrol. nih.gov
While a direct proline sulfonamide-catalyzed synthesis of this compound has not been extensively detailed, the proven efficacy of these catalysts with trifluoromethylated imines and ketones provides a strong foundation for their application in this area. nih.govmdpi.com A plausible strategy would involve the asymmetric addition of a nucleophile to a methyl trifluoropyruvate-derived imine, catalyzed by a suitable proline sulfonamide. The catalyst's ability to create a well-organized chiral environment around the reactive center would be key to inducing high enantioselectivity.
3 Chiral Auxiliary-Driven Syntheses
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. nih.gov This strategy is highly reliable and has been widely applied to the synthesis of α-amino acids.
1 Dimenthoxyphosphoryl Group as a Stereodirecting Moiety
A notable chiral auxiliary-driven approach employs a dimenthoxyphosphoryl group derived from (L)-menthol. This group serves as a stereodirecting and activating moiety when attached to the nitrogen atom of an imine. The synthesis begins with the preparation of an amidophosphate from (L)-menthol, which is then reacted with methyl trifluoropyruvate. Subsequent dehydration yields a chiral trifluoroiminopyruvate bearing the dimenthoxyphosphoryl group.
This chiral imine is highly reactive and undergoes diastereoselective functionalization with various nucleophiles. The steric bulk of the dimenthoxyphosphoryl auxiliary effectively shields one face of the imine, directing the incoming nucleophile to the opposite face. Although the initial diastereomeric excesses can be moderate, the crystalline nature of the resulting trifluoroalanine derivatives often allows for easy enrichment to high diastereomeric purity through simple recrystallization. This method provides a convenient route to a range of chiral trifluoromethylated amino acid derivatives.
2 Oxazolidinone-Based Chiral Auxiliaries
Evans' oxazolidinones are among the most successful and widely used chiral auxiliaries in asymmetric synthesis. nih.govthieme-connect.de They are readily prepared from amino acids and can be acylated to form chiral imides. researchgate.net The bulky substituent at the C4 position of the oxazolidinone ring effectively directs enolate formation and subsequent reactions, such as alkylations and aldol additions, with a high degree of stereocontrol. princeton.edu
In the context of synthesizing trifluoromethylated amino acids, an N-acylated oxazolidinone can be used to control the stereochemistry of C-C or C-N bond formation. For instance, a strategy could involve the reaction of an enolate derived from an N-acyl oxazolidinone with an electrophilic trifluoromethylating agent. Alternatively, an asymmetric aldol reaction between a chiral oxazolidinone-derived enolate and a suitable substrate, followed by conversion of the resulting functional group to an amino group, can be envisioned. acs.org
A relevant example involves the diastereoselective allylation of a chiral trifluoropyruvate-based imine where the chirality is introduced via an oxazolidine (B1195125) derived from a chiral amino alcohol. dntb.gov.ua After the key stereocenter is set, the auxiliary can be cleaved under mild conditions to yield the desired α-trifluoromethyl-α-amino acid ester. researchgate.net The predictability and high diastereoselectivity of reactions involving Evans' auxiliaries make them a powerful tool for the synthesis of complex chiral molecules like this compound. princeton.eduacs.org
Structure
3D Structure of Parent
Properties
CAS No. |
27240-44-4 |
|---|---|
Molecular Formula |
C4H7ClF3NO2 |
Molecular Weight |
193.55 g/mol |
IUPAC Name |
methyl (2R)-2-amino-3,3,3-trifluoropropanoate;hydrochloride |
InChI |
InChI=1S/C4H6F3NO2.ClH/c1-10-3(9)2(8)4(5,6)7;/h2H,8H2,1H3;1H/t2-;/m1./s1 |
InChI Key |
HFMMPCAGCWNDCW-HSHFZTNMSA-N |
SMILES |
COC(=O)C(C(F)(F)F)N |
Isomeric SMILES |
COC(=O)[C@H](C(F)(F)F)N.Cl |
Canonical SMILES |
COC(=O)C(C(F)(F)F)N.Cl |
Pictograms |
Irritant |
sequence |
X |
Origin of Product |
United States |
Synthetic Methodologies for Methyl 2 Amino 3,3,3 Trifluoropropanoate
4 Transition Metal-Catalyzed Asymmetric Transformations
Transition metal catalysis offers a diverse and powerful toolkit for asymmetric synthesis, enabling reactions that are often difficult to achieve through other means.
1 Rhodium-Catalyzed Functionalizations
Rhodium catalysts are particularly well-suited for asymmetric hydrogenation reactions, which are a cornerstone of modern synthetic chemistry for producing chiral compounds. nih.govnih.gov The asymmetric hydrogenation of prochiral enamides or dehydroamino acid derivatives is a highly effective method for synthesizing α-amino acids. nih.gov In this approach, a rhodium complex with a chiral phosphine (B1218219) ligand coordinates to the double bond of the substrate, and hydrogen is delivered stereoselectively to one face of the molecule.
For the synthesis of methyl 2-amino-3,3,3-trifluoropropanoate, a precursor such as N-acyl-2-amino-3,3,3-trifluoroacrylate could be subjected to rhodium-catalyzed asymmetric hydrogenation. The choice of the chiral ligand is critical for achieving high enantioselectivity. nih.gov Rhodium has also been utilized in the catalytic asymmetric amination of allylic trichloroacetimidates, demonstrating its utility in forming chiral C-N bonds. Furthermore, rhodium-catalyzed asymmetric trifluoromethoxylation of racemic allylic trichloroacetimidates has been reported, showcasing the ability of rhodium to control stereochemistry in reactions involving fluorine-containing groups.
| Catalyst System | Substrate Type | Product Type | Enantioselectivity (ee) |
| Rh-TangPhos | N-aryl β-enamino esters | N-aryl β-amino esters | Up to 96.3% |
| Rh/ZhaoPhos | Exocyclic α,β-unsaturated carbonyls | α-chiral cyclic ketones/lactones | Up to 99% nih.gov |
| Rh/Diene Ligand | Racemic allylic trichloroacetimidates | Chiral allylic trifluoromethoxy compounds | Up to 97% |
| Rh/PhthalaPhos | Prochiral dehydroamino esters | Chiral amino esters | >97% nih.gov |
2 Copper-Catalyzed Asymmetric Difluoromethylation
The instructions specified "Copper-Catalyzed Asymmetric Difluoromethylation", however, the target molecule contains a trifluoromethyl group. The following section will address copper-catalyzed methods relevant to the synthesis of trifluoromethylated amino acids.
Copper catalysis has emerged as a versatile platform for a variety of asymmetric transformations, including the formation of C-CF3 bonds and C-N bonds. While direct copper-catalyzed asymmetric trifluoromethylation of an imino ester to produce this compound is not yet a well-established, one-step process, several related methodologies highlight its potential.
Copper-catalyzed protocols have been developed for the trifluoromethylation of various organic substrates, such as alkyl bromides and alkynes, often utilizing electrophilic trifluoromethylating reagents. nih.gov For example, a dual-catalytic system involving copper and photoredox catalysis has been shown to effect the trifluoromethylation of C(sp3)-H bonds.
More directly relevant to amino acid synthesis, copper catalysts have been successfully employed in the asymmetric alkylation of α-imino esters and the asymmetric 1,3-dipolar cycloaddition of glycine (B1666218) imino esters. nih.gov These reactions demonstrate the ability of chiral copper complexes to control the stereochemistry at the α-carbon of amino acid precursors. A one-pot copper-catalyzed reaction involving trifluoromethylation, aryl migration, and desulfonylation of conjugated tosyl amides has been reported to produce α-aryl-β-trifluoromethyl amides with a quaternary stereocenter. researchgate.net These examples underscore the potential for developing a copper-catalyzed asymmetric synthesis of the target trifluoroalanine (B10777074) derivative.
| Catalyst System | Reaction Type | Substrate | Product | Enantioselectivity (ee) |
| Cu(I)/Chiral Ligand | Asymmetric Alkylation | α-imino-esters | α-chiral α-amino acid derivatives | 84-96% |
| Cu(MeCN)4BF4/DTBM-Segphos | Asymmetric 1,3-Dipolar Cycloaddition | Glycine imino esters | Fused pyrrolidines | Excellent nih.gov |
| CuI/Re2O7 | Trifluoromethylation | Propargylic alcohols | (Z)-α-trifluoromethylated enones | High selectivity |
| Cu/Photoredox | C(sp3)-H Trifluoromethylation | Aliphatic C-H bonds | C(sp3)-CF3 compounds | N/A |
Diastereoselective Addition Reactions
Diastereoselective addition reactions represent a powerful strategy for controlling stereochemistry during the formation of new chiral centers. In the context of synthesizing trifluoromethylated amino acids, these methods often rely on the use of chiral auxiliaries to direct the approach of a nucleophile to an electrophilic imine.
A prominent and effective method for the asymmetric synthesis of β-trifluoromethyl amino acid derivatives involves the diastereoselective addition of nucleophiles to chiral imines. researchgate.netnih.gov Chiral N-sulfinylimines, particularly those derived from trifluoropyruvates, are highly effective electrophiles in these reactions. mdpi.com The sulfinyl group acts as a potent chiral director, allowing for high levels of stereocontrol in the addition step.
One of the key strategies is the aza-Reformatsky reaction, which involves the addition of an organozinc reagent, typically formed from an α-bromoester, to a chiral N-tert-butanesulfinyl imine. beilstein-journals.org This approach has been successfully applied to the synthesis of β-trifluoromethyl-β-amino acid derivatives that possess a quaternary stereocenter. beilstein-journals.orgnih.gov The reaction between chiral α-trifluoromethyl N-tert-butylsulfinyl hemiaminals (stable surrogates of the corresponding ketoimines) and α-bromoesters in the presence of zinc metal can produce the desired amino esters in good yields and with high diastereoselectivity (up to >98% de). beilstein-journals.orgacs.orgnih.gov The stereochemical outcome is rationalized by the formation of a rigid six-membered chair-like transition state involving the zinc atom, the sulfinyl oxygen, and the imine nitrogen. beilstein-journals.org
An indium-mediated allylation of chiral imines derived from trifluoropyruvate and (R)-phenylglycinol methyl ether also provides an efficient route to quaternary α-trifluoromethyl α-amino acids with high diastereoselectivities. nih.gov
| Reaction Type | Chiral Auxiliary | Nucleophile/Reagent | Key Conditions | Diastereomeric Excess (de) | Yield | Reference |
|---|---|---|---|---|---|---|
| Aza-Reformatsky | N-tert-butylsulfinyl | Methyl bromoacetate (B1195939) / Zn | THF, rt | >90% | 85% | beilstein-journals.orgnih.gov |
| Aza-Reformatsky | N-tert-butylsulfinyl | Ethyl bromoacetate / Zn, CuCl | 2-Me-THF, 0 °C | High | Good | acs.org |
| Indium-mediated Allylation | (R)-phenylglycinol methyl ether | Allyl bromide / In | Room Temperature | High | Good | nih.gov |
Nucleophilic and Electrophilic Fluorination Methodologies
Direct fluorination of organic precursors is a fundamental approach to synthesizing fluorinated molecules. Both nucleophilic and electrophilic fluorinating reagents are employed, each with distinct mechanisms and applications in the synthesis of fluorinated amino acids.
A variety of specialized reagents have been developed for the introduction of fluorine into organic molecules. mdpi.com These are broadly categorized as nucleophilic or electrophilic.
Diethylaminosulfur Trifluoride (DAST) is a nucleophilic fluorinating agent widely used for deoxofluorination, where it converts alcohols and carbonyl compounds into alkyl fluorides and gem-difluorides, respectively. researchgate.netsigmaaldrich.comwikipedia.org In the synthesis of fluorinated amino acids, DAST can be used to convert a hydroxyl group in a precursor, such as a serine derivative, into a fluoride (B91410) with inversion of configuration. mdpi.comsci-hub.se For instance, the treatment of protected serine derivatives with DAST can yield 3-fluoroalanine derivatives. mdpi.com While highly effective, DAST is known to be thermally unstable. wikipedia.orgsci-hub.se
N-Fluorobenzenesulfonimide (NFSI) and Selectfluor® are electrophilic fluorinating agents, meaning they act as a source of an "F+" equivalent. organic-chemistry.orgwikipedia.org They are used to fluorinate electron-rich substrates like enolates, enamines, or silyl (B83357) enol ethers. mdpi.com NFSI is a versatile reagent that can also act as a nitrogen source or an oxidant in various transformations. organic-chemistry.orgresearchgate.net Selectfluor is a salt-based reagent, 1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), known for its ease of handling and effectiveness in electrophilic fluorination. wikipedia.org These reagents are crucial in methods like the fluorination of α-keto esters or in radical-mediated processes to install a fluorine atom. mdpi.comprinceton.edu For example, photocatalytic methods can use NFSI or Selectfluor as the terminal fluorine atom source. mdpi.comnih.gov
| Reagent | Type | Typical Application | Precursor Functional Group | Reference |
|---|---|---|---|---|
| DAST | Nucleophilic (Deoxofluorination) | Conversion of alcohols to alkyl fluorides | Hydroxyl (-OH) | sigmaaldrich.comwikipedia.orgsci-hub.se |
| NFSI | Electrophilic ("F+") | Fluorination of enolates; radical fluorination | Enolate, C-H bond | mdpi.comorganic-chemistry.orgresearchgate.net |
| Selectfluor | Electrophilic ("F+") | Fluorination of enolates; radical fluorination | Enolate, Alkene | mdpi.comwikipedia.orgprinceton.edu |
A modern and powerful strategy for synthesizing α-fluoro-α-amino acids is the photoredox-catalyzed carbofluorination of dehydroalanine (B155165) derivatives. nih.govfigshare.com This metal-free method involves a three-component reaction that simultaneously forms a new carbon-carbon bond and a carbon-fluorine bond at the α-position of the amino acid scaffold. nih.gov
The process is initiated by visible light, which excites an organic photocatalyst (e.g., mesityl acridinium) to a highly oxidizing state. nih.gov This excited photocatalyst then abstracts an electron from an alkyltrifluoroborate salt, generating an alkyl radical. nih.gov This radical undergoes a conjugate addition to a dehydroalanine derivative. The newly formed α-amino radical is then trapped by an electrophilic fluorine source, such as Selectfluor, to yield the final α-fluoro-α-amino acid product. nih.gov This method is notable for its mild conditions and broad substrate scope, accommodating primary, secondary, and tertiary alkyl radicals. nih.govfigshare.com
| Precursor | Radical Source | Fluorine Source | Catalyst | Key Conditions | Yield | Reference |
|---|---|---|---|---|---|---|
| Bis-Boc dehydroalanine benzyl (B1604629) ester | Potassium benzyltrifluoroborate | Selectfluor | Mesityl acridinium | Blue LEDs, room temp | Good | nih.gov |
| Dehydroalanine derivatives | Alkyltrifluoroborates | Selectfluor | Organic photocatalyst | Visible light | Good | figshare.com |
Classical Amino Acid Synthesis Adaptations
Classical methods of amino acid synthesis can be adapted to produce non-proteinogenic variants like this compound. These adaptations often involve the alkylation of a glycine template or other masked amino acid synthons.
The alkylation of glycine anion equivalents, or "masked" amino acid synthons, is a cornerstone of amino acid synthesis. mdpi.com In this approach, the α-proton of a protected glycine derivative is removed by a strong base to form a nucleophilic enolate. This enolate is then reacted with an appropriate electrophile to form a new carbon-carbon bond, thereby introducing the desired side chain.
For the synthesis of trifluoroalanine derivatives, this strategy would conceptually involve the reaction of a glycine synthon with a trifluoromethyl-containing electrophile. The protection of the amino group is crucial, often as part of a Schiff base (e.g., with benzophenone) or as an amide (e.g., N-carbamate or N-sulfonamide), which enhances the acidity of the α-proton, facilitating deprotonation. monash.edu After the alkylation step, hydrolysis of the protecting groups and the ester reveals the desired amino acid. While a common strategy for many amino acids, its application for trifluoroalanine would depend on the availability and reactivity of a suitable CF₃-containing electrophile.
Reformatsky-Type Reactions of Fluorinated Substrates
The Reformatsky reaction, traditionally used to synthesize β-hydroxy esters from α-halo esters, aldehydes/ketones, and metallic zinc, has been adapted to produce β-amino esters through the aza-Reformatsky reaction, which utilizes imines as the electrophilic partner. wikipedia.orgresearchgate.netorganic-chemistry.org This methodology provides a direct route to the carbon skeleton of β-amino acids.
In the context of fluorinated substrates, research has focused on the zinc-promoted addition of α-bromo esters to C-CF3-substituted aldimines. researchgate.net The reaction is typically carried out by activating zinc dust and reacting it with the imine and bromoester. However, this reaction is challenging and can lead to different products depending on the conditions. Studies have shown that for certain trifluoromethyl-substituted aldimines, the reaction with α-bromo esters in the presence of activated zinc dust does not yield the expected β-amino ester. Instead, the reaction proceeds to form trifluoromethyl-substituted β-lactams as the sole products. researchgate.net The reaction conditions, such as solvent and temperature, are critical in directing the outcome of this transformation. researchgate.net
For instance, the reaction of a C-CF3-substituted aldimine with an α-bromo ester requires elevated temperatures (e.g., 40°C) to proceed, with tetrahydrofuran (B95107) (THF) often being the optimal solvent for yielding the β-lactam product. researchgate.net This cyclization pathway demonstrates a limitation of the aza-Reformatsky reaction for accessing acyclic β-amino esters like this compound directly from certain fluorinated imines, favoring the formation of the four-membered ring system instead.
Table 1: Conditions for Zn-Promoted Reaction of a C-CF3 Aldimine with an α-Bromo Ester Data derived from studies on trifluoromethyl β-lactam synthesis. researchgate.net
| Entry | Solvent | Temperature (°C) | Time (h) | Product Yield (%) |
| 1 | Dioxane | 20 | 36 | No reaction |
| 2 | THF | 20 | 36 | No reaction |
| 3 | THF | 40 | 20 | 35 |
| 4 | Dioxane | 40 | 20 | 21 |
Mannich-Type Reactions of Fluorinated Substrates
The Mannich reaction is a three-component condensation involving an aldehyde, a primary or secondary amine, and an enolizable carbonyl compound, which serves as a powerful tool for synthesizing β-amino carbonyl compounds. organic-chemistry.orgnih.govyoutube.com For the synthesis of molecules containing the β-amino-β-trifluoromethyl moiety, this reaction can be adapted, often by using a pre-formed fluorinated electrophile.
A notable strategy involves a Mannich-type reaction with a trifluoromethylated N,O-hemiacetal. nih.gov Specifically, an N,O-hemiacetal derived from trifluoroacetaldehyde (B10831) ethyl hemiacetal and an amine (e.g., p-anisidine) can serve as a stable precursor to the highly reactive N-acylimino trifluoromethylated intermediate. When this hemiacetal is treated with a Lewis acid catalyst, such as gallium chloride (GaCl₃), in the presence of silyl enolates, a smooth Mannich-type reaction occurs. This process affords β-amino-β-trifluoromethyl carbonyl compounds in high yields. nih.gov While this example leads to β-amino ketones, the fundamental C-C and C-N bond formations are directly relevant to the synthesis of the target amino ester. The silyl enolate acts as the nucleophilic component, attacking the in situ-generated trifluoromethyl iminium ion. nih.gov
Table 2: GaCl₃-Catalyzed Mannich-Type Reaction of a Trifluoromethylated N,O-Hemiacetal with Silyl Enolates Data based on the synthesis of β-amino-β-trifluoromethyl ketones. nih.gov
| Silyl Enolate Derived From | Product Yield (%) |
| Acetophenone | 88 |
| Propiophenone | 89 |
| Isobutyrophenone | 81 |
| Cyclohexanone | 93 |
Multi-Component and One-Pot Synthesis Strategies
Multi-component and one-pot synthesis strategies offer significant advantages in terms of efficiency, reduced waste, and operational simplicity by combining multiple reaction steps into a single procedure. These approaches have been applied to the synthesis of complex fluorinated heterocycles and related structures starting from simple precursors.
One such example is a three-component domino cyclization involving ethyl trifluoropyruvate, various methyl ketones, and amino alcohols (like 2-aminoethanol or 3-amino-1-propanol). nih.gov This reaction, conducted at room temperature in a solvent like 1,4-dioxane, does not produce this compound directly but instead yields complex trifluoromethyl-substituted bicyclic γ-lactams, such as tetrahydropyrrolo[2,1-b]oxazol-5-ones. nih.gov This illustrates how ethyl trifluoropyruvate can be effectively utilized in multi-component reactions to build structurally diverse fluorinated molecules.
Another relevant one-pot strategy involves the synthesis of 3-trifluoromethyl-2-isoxazolines from trifluoromethyl aldoxime. nih.gov The aldoxime is oxidized in the presence of an alkene to generate a trifluoroacetonitrile (B1584977) oxide intermediate in situ, which then undergoes a [3+2] cycloaddition to form the isoxazoline (B3343090) ring. These isoxazolines are valuable intermediates as they can be subsequently ring-opened to yield trifluoromethylated γ-amino alcohols, which are structurally related to the target compound. nih.gov
Table 3: Three-Component Synthesis of Tetrahydropyrrolo[2,1-b]oxazol-5-ones Data based on the reaction of ethyl trifluoropyruvate, methyl ketones, and 2-aminoethanol. nih.gov
| Methyl Ketone | Solvent | Product |
| Acetone | 1,4-Dioxane | 7a-hydroxy-7a-(trifluoromethyl)tetrahydropyrrolo[2,1-b]oxazol-5(7aH)-one |
| Acetophenone | 1,4-Dioxane | 7a-hydroxy-3-phenyl-7a-(trifluoromethyl)tetrahydropyrrolo[2,1-b]oxazol-5(7aH)-one |
| 2-Butanone | 1,4-Dioxane | 3-methyl-7a-hydroxy-7a-(trifluoromethyl)tetrahydropyrrolo[2,1-b]oxazol-5(7aH)-one |
Synthesis from Trifluoropyruvate Derivatives
The most direct synthetic routes to this compound and its derivatives often start from alkyl trifluoropyruvates. These highly electrophilic ketones are excellent precursors for introducing the trifluoroalanine scaffold.
One effective method is based on the aza-Wittig reaction of methyl trifluoropyruvate with triphenylphosphine (B44618) imide. sci-hub.ru This reaction generates methyl 3,3,3-trifluoro-2-iminopropanoate, a highly reactive N-H imine, which can be trapped in situ with various nucleophiles. For example, reaction with indole (B1671886) leads to the formation of methyl 2-amino-3,3,3-trifluoro-2-(1H-indol-3-yl)propanoate in high yield (90%). sci-hub.ru This demonstrates a viable pathway to α-substituted trifluoroalanine derivatives.
An alternative approach involves the direct condensation of an alkyl trifluoropyruvate, such as ethyl trifluoropyruvate, with a chiral amine like (R)-N-(1-phenyl)ethylamine. psu.edu This condensation initially forms a Schiff base (imine). Under basic conditions, this imine undergoes isomerization to the more stable ketimine tautomer. Subsequent selective hydrolysis of the ketimine followed by deprotection yields 3,3,3-trifluoro-DL-alanine. psu.edu Esterification of this amino acid would then provide the target methyl ester.
Table 4: Synthetic Approaches Starting from Alkyl Trifluoropyruvate
| Starting Material | Reagent(s) | Key Intermediate | Final Product Type | Ref. |
| Methyl trifluoropyruvate | 1. Ph₃P=NH (Aza-Wittig) 2. Indole (Nucleophile) | Methyl 3,3,3-trifluoro-2-iminopropanoate | α-Aryl-α-amino ester | sci-hub.ru |
| Ethyl trifluoropyruvate | 1. N-(1-phenyl)ethylamine 2. Base (Isomerization) 3. Hydrolysis | Schiff Base / Ketimine | α-Amino acid | psu.edu |
Reactivity and Chemical Transformations of Methyl 2 Amino 3,3,3 Trifluoropropanoate
Transformations Involving the Amino Group
The nucleophilic character of the primary amino group in methyl 2-amino-3,3,3-trifluoropropanoate allows for a variety of chemical modifications, including protection, acylation, and participation in cyclization reactions to form complex heterocyclic structures.
Functional Group Protection and Deprotection Strategies
To achieve selective transformations at other sites within the molecule, the protection of the amino group is a crucial step. Standard protecting groups used for amino acids are applicable to this compound, with the choice of protecting group depending on the specific reaction conditions required for subsequent steps.
Commonly employed amino-protecting groups include tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc). The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions and is readily removed with strong acids like trifluoroacetic acid (TFA). The Fmoc group, attached using Fmoc-Cl or Fmoc-OSu, is stable to acidic conditions but is cleaved by treatment with a mild base, such as piperidine.
Table 1: Common Amino Group Protection and Deprotection Strategies
| Protecting Group | Reagent for Protection | Deprotection Conditions |
| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (Boc₂O) | Trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) |
| 9-Fluorenylmethoxycarbonyl (Fmoc) | Fmoc-chloride (Fmoc-Cl) or Fmoc-succinimidyl ester (Fmoc-OSu) | 20% Piperidine in dimethylformamide (DMF) |
| Carbobenzyloxy (Cbz) | Benzyl (B1604629) chloroformate | Catalytic hydrogenation (e.g., H₂, Pd/C) |
These protection strategies are fundamental for incorporating the trifluoroalaninate moiety into larger molecules, particularly in peptide synthesis.
Amidation and Peptide Bond Formation
The amino group of this compound can readily undergo N-acylation to form amides. This reaction is central to the formation of peptide bonds. The hydrochloride salt of this compound is often used in these coupling reactions. medchemexpress.com The coupling of an N-protected amino acid with this compound is typically mediated by a coupling reagent that activates the carboxylic acid.
A variety of modern coupling reagents can be utilized for this purpose, including carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), as well as phosphonium-based reagents like Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP). google.com The choice of coupling reagent and additives, such as 1-hydroxybenzotriazole (B26582) (HOBt), is critical to ensure efficient peptide bond formation and minimize racemization.
Table 2: Representative Coupling Reagents for Peptide Synthesis
| Coupling Reagent | Description |
| Dicyclohexylcarbodiimide (DCC) | A widely used carbodiimide (B86325) for amide and ester formation. peptide.com |
| Diisopropylcarbodiimide (DIC) | A liquid carbodiimide that can be easier to handle than DCC. peptide.com |
| Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) | A phosphonium-based reagent known for high coupling efficiency and low racemization. google.com |
| 3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) | A phosphonate-based reagent particularly useful for coupling easily epimerized amino acids. peptide.com |
The incorporation of the trifluoromethyl group can influence the reactivity of the adjacent amine, and optimization of coupling conditions may be necessary.
Cyclization Reactions for Heterocyclic Scaffolds
The bifunctional nature of this compound makes it a valuable precursor for the synthesis of trifluoromethyl-substituted heterocyclic compounds. While direct cyclization of the parent molecule is not extensively documented, related trifluoromethylated building blocks are known to participate in cyclocondensation reactions. For instance, multicomponent domino cyclization of ethyl trifluoropyruvate with methyl ketones and amino alcohols has been shown to produce γ-lactam annulated oxazacycles. nih.gov
Condensation reactions of related arylhydrazonopropanals with active methylene (B1212753) reagents can lead to the formation of substituted pyridinones and other heterocyclic systems through 6π-electrocyclization reactions. mdpi.com These examples suggest the potential for this compound to be utilized in similar transformations, where the amino group can act as a nucleophile to initiate ring closure after initial reaction at the ester or α-carbon. The synthesis of α-trifluoromethyl piperidinic derivatives has been achieved through various strategies, including cyclization of linear amines. nih.gov
Reactivity of the Ester Moiety
The methyl ester of 2-amino-3,3,3-trifluoropropanoate can undergo transformations typical of carboxylic acid esters, including hydrolysis, transesterification, and reduction.
Hydrolysis and Transesterification Reactions
The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 2-amino-3,3,3-trifluoropropanoic acid, under either acidic or basic conditions. Basic hydrolysis, or saponification, is typically achieved using an aqueous solution of a strong base such as sodium hydroxide (B78521) or potassium hydroxide. Acid-catalyzed hydrolysis is also possible but may require harsher conditions.
Transesterification, the conversion of one ester to another, can be accomplished by reacting this compound with a different alcohol in the presence of an acid or base catalyst. wikipedia.orgyoutube.commdpi.com This reaction is often driven to completion by using a large excess of the new alcohol or by removing the methanol (B129727) byproduct. For example, reaction with ethanol (B145695) and an acid catalyst would yield ethyl 2-amino-3,3,3-trifluoropropanoate.
Table 3: Conditions for Ester Transformations
| Reaction | Reagents | Product |
| Hydrolysis (Basic) | NaOH (aq) or KOH (aq) | 2-Amino-3,3,3-trifluoropropanoic acid |
| Transesterification | R'OH, Acid or Base catalyst | 2-Amino-3,3,3-trifluoropropanoate-R' |
Ester Reduction to Fluoroalcohols
The ester functionality of this compound can be reduced to a primary alcohol, yielding 2-amino-3,3,3-trifluoropropan-1-ol. A powerful reducing agent such as lithium aluminum hydride (LAH) is typically required for this transformation. byjus.com The reaction is generally carried out in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF). orgsyn.org
The general procedure involves the slow addition of the amino ester to a suspension of LAH in THF, followed by a workup procedure to quench the excess hydride and hydrolyze the resulting aluminum alkoxide complex. orgsyn.org This reduction provides access to valuable chiral trifluoromethylated amino alcohols, which are important building blocks in their own right.
Reactions at the α-Carbon Center
The α-carbon of this compound is a key site for synthetic modification. Its position between the electron-withdrawing ester and trifluoromethyl groups, as well as the nitrogen atom, creates a unique electronic environment that dictates its reactivity in alkylation, arylation, and condensation reactions.
Direct functionalization of the α-C-H bond of amino acids is a powerful strategy for synthesizing unnatural amino acid derivatives. For substrates like this compound, this transformation typically relies on transition-metal catalysis, most notably with palladium. While direct catalytic α-alkylation or arylation of this specific molecule is not extensively documented, the principles can be inferred from methodologies developed for other amino acid esters. chemrxiv.org
Palladium-catalyzed C(sp³)–H arylation often requires the use of a directing group to facilitate the metalation step. In the context of amino esters, the native amine or a modified version can serve this purpose. For instance, methods have been developed for the β-C–H arylation of alanine (B10760859) derivatives using an N-quinolylcarboxamide (AQ) directing group. rsc.org A similar strategy could conceptually be applied to the α-position of N-protected this compound. The reaction would likely proceed via the formation of a palladacycle intermediate, with the strong electron-withdrawing nature of the CF₃ group potentially influencing the acidity of the α-proton and facilitating the C-H activation step.
| Reaction Type | Catalyst/Ligand System | Arylating Agent | Base/Additive | Typical Solvent |
|---|---|---|---|---|
| Pd-Catalyzed α-C-H Arylation | Pd(OAc)₂ / SOHP Ligand | Aryl Iodides | AgTFA | HFIP |
| Pd-Catalyzed β-C-H Arylation (Alanine) | Pd(OAc)₂ | Aryl Iodides | Silver Trifluoroacetate | N/A |
| Metal-Catalyzed Fluorination | Palladium Catalyst / PIP Directing Group | Electrophilic Fluorine Source | N/A | N/A |
Data derived from studies on primary aliphatic amines and amino acid derivatives. chemrxiv.orgrsc.orgnih.gov
Condensation reactions are fundamental transformations for amino acids and their esters, typically involving the amino group or the carboxyl group. acs.orgresearchgate.net In a condensation reaction, two molecules combine to form a larger molecule, usually with the loss of a small molecule like water. acs.orgresearchgate.net
For this compound, the primary amino group can readily condense with aldehydes and ketones to form the corresponding imines. These trifluoromethylated imines are valuable intermediates in organic synthesis, particularly for the preparation of more complex chiral α-trifluoromethyl amines through subsequent reduction or addition reactions. nih.gov The catalytic enantioselective reduction of such ketimines is a common and effective strategy for accessing these important building blocks. nih.gov
The ester functional group can also participate in condensation reactions, primarily through aminolysis or transamidation. This reaction, where the methoxy (B1213986) group of the ester is displaced by another amine, forms an amide bond. This is the basis of peptide synthesis, where the amino ester would be coupled with another N-protected amino acid, often facilitated by coupling agents, to build a peptide chain.
| Functional Group | Reaction Type | Reagent | Product |
|---|---|---|---|
| Amine (-NH₂) | Imine Formation | Aldehyde or Ketone | Schiff Base (Imine) |
| Ester (-COOCH₃) | Amide Formation (Aminolysis) | Primary or Secondary Amine | Amide |
Tandem, or cascade, reactions offer an efficient approach to molecular complexity by combining multiple transformations in a single pot. A conceptual tandem reaction involving this compound could feature an initial α-alkylation followed by a subsequent defluorination of the trifluoromethyl group.
While a direct, one-pot alkylation-defluorination of this specific substrate has not been prominently reported, the required chemical steps are individually known. The sequence could be envisioned as:
α-Alkylation: As described in section 3.3.1, an alkyl group is introduced at the α-carbon, likely via metal catalysis, to form an α-substituted-α-trifluoromethyl amino ester.
Partial Defluorination: The resulting product could then undergo defluorination. Recent studies have shown that aromatic trifluoromethyl groups can be selectively reduced to difluoromethyl substituents through a base-promoted elimination, which forms a difluoro-p-quinomethide intermediate that is trapped by a nucleophile. nih.gov A similar base-promoted elimination of fluoride (B91410) from the alkyl-CF₃ group, potentially facilitated by the adjacent ester and amine functionalities, could lead to a difluoroalkene intermediate, which could then be trapped or reduced. This strategy represents an advanced synthetic approach to creating partially fluorinated compounds that are otherwise difficult to access. acs.orgchemrxiv.org
Role of the Trifluoromethyl Group in Directing Reactivity
The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry and its presence dramatically alters the electronic properties of the amino ester. mdpi.com
The CF₃ group exerts a strong negative inductive effect (-I effect), pulling electron density away from the rest of the molecule. This has several significant consequences for the reactivity of this compound. mdpi.com
Influence on the Amine Group: The electron-withdrawing effect significantly reduces the basicity and nucleophilicity of the α-amino group. mdpi.com There is a direct correlation between the degree of fluorine substitution at the α-position and the decrease in amine basicity. nih.gov This reduced basicity makes the α-CF₃ amine moiety a potential bioisostere for an amide group, as it can mimic some of its hydrogen-bonding characteristics. nih.gov
Influence on the α-C-H Bond: The CF₃ group, along with the ester, increases the acidity of the proton at the α-carbon. This makes the α-proton more susceptible to abstraction by a base, which can facilitate reactions such as enolate formation, alkylation, and arylation at this center.
Influence on the Ester Carbonyl: The inductive pull of the CF₃ group deactivates the carbonyl carbon of the ester towards nucleophilic attack. By withdrawing electron density, it makes the carbonyl carbon less electrophilic compared to its non-fluorinated counterpart.
While the carbon-fluorine bond is one of the strongest in organic chemistry, the CF₃ group is not entirely inert and can be chemically transformed. These manipulations provide access to difluoromethyl (-CF₂H) and monofluoromethyl (-CH₂F) containing compounds, which have distinct and valuable properties.
Recent advances have focused on the selective reductive defluorination of trifluoromethyl groups. acs.org These methods include:
Photoredox Catalysis: Single electron reduction of an aromatic-CF₃ substrate using a photoredox catalyst can induce C-F bond cleavage, forming a difluorobenzylic radical that can be coupled with other molecules. acs.org
Base-Promoted Elimination: As mentioned previously, bases can promote the elimination of fluoride to generate highly reactive difluoroalkene or quinone methide-type intermediates. nih.govacs.org This strategy has been used for the controlled didefluorination of o-trifluoromethyl benzylamines. acs.org
Deaminative Trifluoromethylation: In a reverse approach, methods exist to convert aliphatic primary amines into the corresponding alkyl trifluoromethyl compounds using reagents like bpyCu(CF₃)₃ under blue light, proceeding through a radical mechanism. chemrxiv.org
These defluorinative functionalization strategies are of growing importance as they transform a readily available fluorinated motif into other valuable fluorinated scaffolds, often with greater economic and environmental efficiency than de novo construction of C-F bonds. acs.orgchemrxiv.org
| Transformation | Methodology | Key Intermediate/Mechanism | Product |
|---|---|---|---|
| CF₃ → CF₂H | Reductive Defluorination (e.g., Photoredox Catalysis) | Difluorobenzyl Radical | Difluoromethyl Compound |
| CF₃ → CF₂-R | Base-Promoted Elimination & Trapping | Difluoro-quinomethide or Difluoroalkene | Difluoromethyl-functionalized Compound |
| CF₃ → CF₂H | Conformationally Induced Remote Substitution | Base-promoted elimination and intramolecular trapping | Difluoromethyl Compound |
Data derived from studies on aromatic and benzylic trifluoromethyl groups. nih.govacs.orgacs.org
Stereochemical Retention and Epimerization in Synthetic Transformations
The propensity for epimerization necessitates careful selection of reaction conditions, including coupling reagents, bases, and solvents, to maintain the stereochemical purity of products derived from this compound.
Retention of Configuration in Acylation Reactions
The synthesis of N-acylated derivatives of amino acids is a fundamental transformation. Studies on the Friedel-Crafts acylation of arenes using N-trifluoroacetyl (TFA) protected α-amino acid N-hydroxysuccinimide (OSu) esters have demonstrated that these reactions can proceed with retention of the α-proton's chirality. For instance, the acylation of various arenes with TFA-L-Ile-OSu using aluminum chloride as a Lewis acid resulted in the corresponding α-amino aryl-ketones with no observable diastereomers by ¹H-NMR, indicating the retention of the α-chiral center's configuration. mdpi.com While this study did not specifically use this compound, it provides a precedent for the stereochemical stability of N-TFA protected amino acid active esters under certain acylation conditions.
| Acyl Donor | Arene | Lewis Acid | Product | Diastereomeric Ratio | Reference |
| TFA-L-Ile-OSu | Toluene | AlCl₃ | TFA-L-Ile-Tol | >99:1 (p:o) | mdpi.com |
| TFA-L-Ile-OSu | Anisole | AlCl₃ | TFA-L-Ile-Anisole | >99:1 (p:o) | mdpi.com |
| TFA-L-Ile-OSu | m-Xylene | AlCl₃ | TFA-L-Ile-Xylene | >99:1 | mdpi.com |
This table showcases the retention of stereochemistry in Friedel-Crafts acylation reactions using a related N-protected amino acid active ester, suggesting similar outcomes may be achievable with this compound derivatives under optimized conditions.
Epimerization in Peptide Coupling Reactions
Peptide bond formation is where the risk of epimerization is most pronounced. The activation of the carboxylic acid group of an N-protected amino acid makes the Cα-proton particularly labile. The choice of coupling reagent and the base used for neutralization are critical factors.
General studies on peptide synthesis have shown that strong coupling reagents, when used with tertiary amines like diisopropylethylamine (DIEA), can lead to significant epimerization. nih.gov This is especially true for amino acids with electron-withdrawing side chains, a category to which 3,3,3-trifluoroalanine belongs. nih.gov The mechanism often involves the formation of an oxazol-5(4H)-one, a planar intermediate that can be protonated from either face, leading to racemization.
A study on the cyclization of a linear octapeptide containing multiple N-methylamino acids investigated the effect of different bases on C-terminal epimerization. When cyclized using PyBOP/HOAt and DIEA in DMF, the diastereomeric ratio was 13:87 (D:L), indicating significant epimerization. In contrast, using collidine as a milder base under similar conditions resulted in a much lower level of epimerization, with a diastereomeric ratio of 67:33 (D:L). nih.gov
| Coupling Reagent | Base | Solvent | Diastereomeric Ratio (D:L) | Reference |
| PyBOP/HOAt | DIEA | DMF-DCM | 15:85 | nih.gov |
| PyBOP/HOAt | Collidine | DMF-DCM | 67:33 | nih.gov |
| PyBOP/HOAt | DIEA | DMF | 13:87 | nih.gov |
This table illustrates the impact of the base on the epimerization of the C-terminal amino acid during a challenging peptide cyclization, highlighting the importance of base selection in controlling stereochemistry.
While specific data for peptide couplings involving this compound is not extensively documented in readily available literature, the general principles strongly suggest that milder coupling conditions, such as the use of carbodiimides with additives like 1-hydroxybenzotriazole (HOBt) or ethyl cyanoglyoxylate-2-oxime (Oxyma), and non-nucleophilic, sterically hindered bases would be preferable to minimize epimerization. The development of novel coupling reagents that proceed without significant racemization, such as tetrafluorophthalonitrile (B154472) (TFPN), also offers a promising avenue for the stereochemically controlled synthesis of peptides containing this challenging amino acid. rsc.org
Derivatization and Analogues of Methyl 2 Amino 3,3,3 Trifluoropropanoate
Incorporation into Fluorinated Peptides and Peptidomimetics
The introduction of fluorinated amino acids into peptides is a key strategy for creating peptidomimetics with enhanced pharmacological properties. umanitoba.ca The free amino acid corresponding to the title compound, 3,3,3-trifluoroalanine, is a notable building block in this field. sigmaaldrich.com Its incorporation can influence peptide conformation, stability, and biological activity. mdpi.com
Research has demonstrated that 3,3,3-trifluoro-D-alanine (D-[¹⁹F]-CF₃-ala) can be successfully incorporated into the peptidoglycan of bacteria like E. coli. nih.gov This process mimics the natural incorporation of D-alanine, showcasing the ability of biosynthetic machinery to utilize this fluorinated analogue. nih.gov The stability of D-[¹⁹F]-CF₃-ala in human and mouse serum further highlights its potential for developing stable peptide-based probes and therapeutics. nih.gov The development of straightforward and stereoselective synthetic routes to provide non-racemic 3,3,3-trifluoroalanine has made this building block more accessible for such applications in biochemical studies and the creation of peptidomimetics. mdpi.com Peptidomimetics, which are designed to imitate natural peptides, often utilize unnatural amino acids to achieve improved stability against enzymatic degradation and to adopt specific, biologically active conformations. nih.gov
Synthesis of Substituted α-Trifluoromethylated α-Amino Acids and Their Esters
Methyl 2-amino-3,3,3-trifluoropropanoate is a precursor for a variety of more complex, substituted α-trifluoromethylated α-amino acids. A primary strategy for this transformation involves the conversion of the amino ester into a suitable imine, which can then be reacted with various nucleophiles. nih.govnih.gov
One common approach is the catalytic enantioselective reduction of trifluoromethyl-substituted imines to produce α-trifluoromethyl amines. nih.gov Another powerful method is the addition of organometallic reagents, such as diorganozinc reagents, to CF₃-substituted imines. nih.gov This allows for the introduction of new alkyl or aryl groups at the α-position. For instance, α-ethynyl-3,3,3-trifluoroalanine ethyl ester has been synthesized through the enantioselective addition to an alkyne, creating a quaternary α-ethynyl substituted amino acid. researchgate.net
Furthermore, α-trifluoromethyl-β-amino esters can be synthesized via the ring-opening of α-trifluoromethyl-β-lactams. nih.govresearchgate.net For example, the methanolysis of 4-(trifluoromethyl)azetidin-2-ones, catalyzed by sodium azide (B81097), yields the corresponding β-amino esters as single diastereomers in high yields. researchgate.net A copper-catalyzed multicomponent reaction of β-trifluoromethyl β-amino esters with acetonitrile (B52724) and carboxylic acids has also been developed, providing an efficient route to β-trifluoromethyl N,N-diacyl-β-amino esters. nih.gov These methods expand the toolkit for creating a diverse library of fluorinated amino acid derivatives with potential applications in drug discovery. capes.gov.br
| Starting Material Type | Reaction | Product Type | Reference |
| CF₃-Imine | Catalytic Enantioselective Reduction | α-Trifluoromethyl Amine | nih.gov |
| CF₃-Imine | Addition of Diorganozinc Reagents | α-Alkyl-α-Trifluoromethyl Amine | nih.gov |
| Imidazolidinone Derivative | Addition to Alkyne | α-Ethynyl-α-Trifluoromethyl Amino Ester | researchgate.net |
| 4-CF₃-β-Lactam | Ring-opening Methanolysis | α-Trifluoromethyl-β-Amino Ester | researchgate.net |
| β-CF₃-β-Amino Ester | Copper-catalyzed Multicomponent Reaction | β-CF₃-N,N-diacyl-β-Amino Ester | nih.gov |
Formation of Fluorine-Containing Heterocyclic Compounds
The amino and ester functionalities of this compound, combined with the influential trifluoromethyl group, make it a versatile precursor for constructing various fluorine-containing heterocyclic compounds.
The synthesis of trifluoromethyl-substituted pyrroles and their partially saturated analogues (pyrrolines and dihydropyrroles) is of significant interest due to the prevalence of the pyrrole (B145914) core in pharmaceuticals. digitellinc.com While direct condensation of this compound is not a commonly cited route, related strategies illustrate pathways to these heterocycles. For instance, a metal-free cascade reaction of β-CF₃-1,3-enynamides with primary amines yields 3-trifluoromethyl pyrroles efficiently. organic-chemistry.org Another approach involves the condensation of trifluoromethyl vinamidinium salts with glycine (B1666218) esters to produce 4-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid derivatives. digitellinc.com
The synthesis of β-trifluoromethylated pyrrolines has been achieved via an organocatalyzed conjugate addition of nitromethane (B149229) to β-trifluoromethylated enones, followed by a one-pot reduction and cyclization sequence. nih.gov Furthermore, polysubstituted 1-pyrrolines can be synthesized through copper-catalyzed reactions involving β,γ-unsaturated oxime esters and terminal alkynes. researchgate.net These methods demonstrate viable strategies for constructing trifluoromethylated five-membered nitrogen heterocycles.
| Precursor | Key Reagents | Heterocycle | Reference |
| β-CF₃-1,3-Enynamide | Primary Amine | 3-Trifluoromethyl Pyrrole | organic-chemistry.org |
| Trifluoromethyl Vinamidinium Salt | Glycine Ester | 4-Trifluoromethyl-1H-pyrrole-2-carboxylate | digitellinc.com |
| β-Trifluoromethylated Enone | Nitromethane, Organocatalyst | β-Trifluoromethylated Pyrroline | nih.gov |
| β,γ-Unsaturated Oxime Ester | Terminal Alkyne, Cu Catalyst | Polysubstituted 1-Pyrroline | researchgate.net |
Imidazole (B134444) derivatives are a critical class of heterocycles in medicinal chemistry. researchgate.net The synthesis of trifluoromethyl-substituted imidazoles can be achieved through various established routes. General methods for imidazole synthesis often involve the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or a primary amine (Debus-Radziszewski reaction). nih.gov Another common pathway is the reaction of an α-haloketone with an amidine.
To utilize this compound for imidazole synthesis, it would first need to be converted into a suitable intermediate, such as a trifluoromethylated α-amino ketone or its equivalent. This intermediate could then participate in classical cyclocondensation reactions. For example, the reaction of 3-bromo-fluorobenzotrifluoride with 4-methylimidazole (B133652) in the presence of a base is used to synthesize substituted phenyl-imidazoles, demonstrating the coupling of CF₃-containing synthons with the imidazole core. google.com
The ester and amino groups of this compound are ideal functionalities for conversion into the precursors needed for five-membered heterocycles containing multiple heteroatoms.
Oxadiazoles: The synthesis of 1,2,4-oxadiazoles can be achieved from N-protected amino acids. rsc.org A one-pot, two-component synthesis involves reacting a hydroxyl amidine with an activated amino acid, such as an anhydride. rsc.org To apply this to this compound, the ester would first be hydrolyzed to the carboxylic acid, which could then be activated and reacted with an appropriate amidoxime.
Thiadiazoles: The 1,3,4-thiadiazole (B1197879) ring is often constructed from thiosemicarbazide (B42300). For example, 2-amino-5-trifluoromethyl-1,3,4-thiadiazole (B83265) is synthesized by reacting thiosemicarbazide with trifluoroacetic acid in the presence of a dehydrating agent like phosphorus oxychloride. nih.gov This amino-thiadiazole can be further derivatized, for instance, by diazotization followed by substitution to yield compounds like 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one. nih.gov
Triazoles: The 1,2,4-triazole (B32235) ring can be synthesized from amino acid derivatives. One method involves converting an amino acid ester into its corresponding acyl hydrazide, which is then transformed into an acyl azide. sciforum.net This azide can then be coupled with other molecules to form triazole-containing peptides or be used in other cyclization reactions. sciforum.net An alternative, highly effective route involves the reaction of CF₃-ynones with sodium azide, which can be switched by acid to selectively produce either 4-trifluoroacetyl-1,2,3-triazoles or 5-trifluoromethylisoxazoles. nih.gov
| Heterocycle | Typical Precursor Derived from Amino Acid | Key Reagent(s) | Reference |
| 1,2,4-Oxadiazole | Activated Carboxylic Acid | Amidoxime | rsc.org |
| 1,3,4-Thiadiazole | Trifluoroacetic Acid (as analogue) | Thiosemicarbazide, POCl₃ | nih.gov |
| 1,2,4-Triazole | Acyl Azide | Amino Acid Esters | sciforum.net |
| 1,2,3-Triazole | CF₃-Ynone (related synthon) | Sodium Azide | nih.gov |
β-Lactams are a class of four-membered cyclic amides famous for their role in antibiotics and as synthetic intermediates. nih.govorganic-chemistry.org The Staudinger synthesis, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is a cornerstone of β-lactam chemistry. wikipedia.orgorganicreactions.orgorganic-chemistry.org
To synthesize a trifluoromethyl-substituted β-lactam from this compound, the amino ester would first be converted into the corresponding imine. This imine can then be reacted with a ketene, often generated in situ from an acyl chloride and a base, to form the β-lactam ring. organicreactions.org This approach allows for the creation of β-lactams with the trifluoromethyl group at the α-position relative to the ring nitrogen.
Alternative strategies have also been developed. A palladium-catalyzed cycloaminocarbonylation of 2-bromo-3,3,3-trifluoropropene (BTP) with anilines under carbon monoxide provides a direct, one-step route to α-(trifluoromethyl)β-lactams in high yields. researchgate.net Another method involves the 1,3-dipolar cycloaddition of nitrones to fluoroalkenes like hexafluoropropene, which, after catalytic hydrogenolysis, yields β-amino acid fluorides that cyclize to form α-trifluoromethylated β-lactams. nih.gov These varied synthetic routes underscore the versatility of fluorinated building blocks in accessing these valuable heterocyclic structures.
Synthesis of Quaternary α-Amino Acid Derivatives
The synthesis of quaternary α-amino acids bearing a trifluoromethyl group is a significant area of research, as these compounds are valuable building blocks in medicinal chemistry and materials science. The introduction of a trifluoromethyl group at the α-position can impart unique conformational constraints and electronic properties to peptides and other bioactive molecules. Methodologies for creating these structures often start from precursors like trifluoromethyl α-imino esters, which can be derived from this compound.
Several strategies have been developed for the asymmetric synthesis of these complex molecules. One notable approach involves the diastereoselective addition of chiral 2-p-tolylsulfinyl benzylcarbanions to trifluoromethyl α-imino esters. nih.gov This method has proven effective for preparing a range of fluorinated quaternary α-amino acid derivatives. nih.gov Another powerful technique is the iridium-catalyzed asymmetric allylation of α-trifluoromethyl aldimine esters. This process can be followed by kinetic resolution to yield quaternary α-trifluoromethyl α-amino acids with high enantiomeric purity. rsc.org Furthermore, an efficient iridium-catalyzed cascade umpolung allylation/2-aza-Cope rearrangement of tertiary α-trifluoromethyl α-amino acid derivatives has been developed, providing access to a variety of quaternary α-trifluoromethyl α-amino acids in high yields and with excellent enantioselectivities. nih.govrsc.orgresearchgate.net
Palladium-catalyzed allylation of α-trifluoromethylglycine derivatives with allyl carbonates has also been explored. This reaction proceeds through the formation of a π-allylpalladium complex that reacts with an enolate of the trifluoromethylglycine derivative to produce the α-allylated product. psu.edu Additionally, aza-Friedel−Crafts alkylation of α-trifluoromethyl imines has been shown to be a versatile method for synthesizing quaternary α-amino esters with a broad scope of arene nucleophiles under mild conditions. chemrxiv.org The opening of 2-trifluoromethyl-2-alkoxycarbonyl aziridines with various nucleophiles also serves as an efficient route to quaternary α-CF₃-α-amino acids, preserving the stereochemistry of the starting aziridine. mdpi.com
A summary of selected methods is presented below:
| Method | Precursor | Reagents/Catalyst | Product Type | Reference |
| Diastereoselective Addition | Trifluoromethyl α-imino esters | Chiral 2-p-tolylsulfinyl benzylcarbanions | Fluorinated quaternary α-amino acid derivatives | nih.gov |
| Asymmetric Allylation | α-Trifluoromethyl aldimine esters | Iridium catalyst | Quaternary α-trifluoromethyl α-amino acids | rsc.org |
| Cascade Umpolung Allylation/2-Aza-Cope Rearrangement | Tertiary α-trifluoromethyl α-amino acid derivatives | Iridium catalyst | Quaternary α-trifluoromethyl α-amino acids | nih.govrsc.org |
| Aza-Friedel−Crafts Alkylation | α-Trifluoromethyl imines | Silver(I) salts | Quaternary α-amino esters | chemrxiv.org |
| Aziridine Ring Opening | 2-Trifluoromethyl-2-alkoxycarbonyl aziridines | Nucleophiles | Quaternary α-CF₃-α-amino acids | mdpi.com |
Related Trifluorinated Amino Acid Precursors and Intermediates (e.g., Ethyl 2-diazo-3,3,3-trifluoropropanoate)
The synthesis of trifluoromethyl-containing amino acids relies on a variety of specialized precursors and intermediates. These molecules provide the necessary fluorine content and functional groups for elaboration into the final amino acid products. Besides derivatives of this compound, other key building blocks are employed in synthetic strategies.
One of the most versatile precursors is Ethyl 2-diazo-3,3,3-trifluoropropanoate . uni.lu This diazo compound is a valuable reagent for introducing the trifluoroethylaminoester moiety into various molecular scaffolds. It can be prepared from the corresponding glycine ethyl ester derivative through diazotization. wikipedia.org Its utility is demonstrated in rhodium-catalyzed reactions with nitriles to form trifluoromethyl-substituted oxazoles, showcasing its potential as a CF3-containing building block. rsc.org
Other significant precursors and intermediates include:
Trifluoropyruvates : These compounds are highly functionalized and serve as electrophilic starting materials. Imines derived from trifluoropyruvates are frequently used to efficiently produce a wide range of structurally diverse α-CF₃-α-amino acids. mdpi.com For instance, 3,3,3-trifluoropyruvate can be converted into trifluoroalanine (B10777074) through enzymatic reductive amination. nih.gov
N-Protected Trifluoromethyl Imines : Imines, such as those protected with a carbobenzyloxy (Cbz) group, are key intermediates. For example, the reaction of a Cbz-imino-3,3,3-trifluoropropionate with an acetyl chloride derivative can lead to the formation of α-trifluoromethyl aspartic acid derivatives. psu.edu
Trifluoromethylated Aziridines : As mentioned previously, chiral 2,3-epoxy-1,1,1-trifluoropropane can be converted into N-protected aziridines. These strained rings are excellent electrophiles for ring-opening reactions, providing a pathway to enantiomerically pure quaternary α-trifluoromethylated amino acid derivatives. psu.edumdpi.com
α-Trifluoromethyl Aldimine Esters : These are crucial substrates in metal-catalyzed asymmetric reactions, such as the iridium-catalyzed allylation, to generate chiral quaternary centers. rsc.orgmdpi.com
The selection of a specific precursor often depends on the desired final product and the synthetic strategy employed, whether it involves nucleophilic or electrophilic introduction of the fluorinated moiety, or cycloaddition reactions.
A table of key precursors and their applications is provided below:
| Precursor/Intermediate | Chemical Formula | Key Applications | Reference |
| Ethyl 2-diazo-3,3,3-trifluoropropanoate | C₅H₅F₃N₂O₂ | Synthesis of CF₃-substituted heterocycles (e.g., oxazoles) | uni.lursc.org |
| Ethyl 3,3,3-trifluoropyruvate | C₅H₅F₃O₃ | Formation of imines for the synthesis of α-CF₃-α-amino acids | mdpi.comnih.gov |
| N-Cbz-imino-3,3,3-trifluoropropionate | C₁₂H₁₀F₃NO₄ | Synthesis of α-trifluoromethyl aspartic acid derivatives | psu.edu |
| 2-Trifluoromethyl-2-alkoxycarbonyl aziridine | Varies with protecting group | Synthesis of quaternary α-CF₃-α-amino acids via ring-opening | psu.edumdpi.com |
Applications in Advanced Organic Synthesis
Utilization as a Chiral Building Block in the Synthesis of Complex Organic Molecules
The stereochemical integrity of amino acids is fundamental to their application as chiral building blocks. Methyl 2-amino-3,3,3-trifluoropropanoate serves as an important chiral synthon, enabling the introduction of a trifluoromethylated stereocenter into larger, more complex molecular architectures. thno.orgnih.gov The ability to use this compound in its enantiomerically pure form is crucial for asymmetric synthesis, where precise control over the three-dimensional arrangement of atoms is paramount. nih.gov
Synthetic chemists utilize this building block in various transformations to construct intricate molecular scaffolds. For instance, it can be incorporated into peptide chains or used as a starting point for multi-step syntheses of natural product analogs and other chiral molecules. The trifluoromethyl group, while sterically similar to a methyl group, introduces unique electronic effects that can direct the stereochemical outcome of reactions, providing access to specific isomers that might be difficult to obtain otherwise. mdpi.com Serine-derived cyclic sulfamidates, which are stable chiral building blocks, have been employed for the stereoselective synthesis of enantiopure β-substituted α-amino acids, demonstrating a reliable pathway for maintaining chirality during synthesis. thno.org
The strategic placement of the trifluoromethyl group can enforce specific conformations in the final molecule, a critical aspect in the design of compounds that interact with biological targets like enzymes or receptors. This conformational restriction is a key strategy in modern drug design and the synthesis of bioactive molecules. nih.gov The use of such building blocks is evident in the synthesis of highly functionalized heterocyclic compounds and in creating quaternary carbon centers, which are challenging synthetic targets. nih.govresearchgate.net
Table 1: Examples of Reactions Using Trifluoromethylated Building Blocks
| Reaction Type | Catalyst/Reagent | Product Type | Key Feature | Reference |
|---|---|---|---|---|
| Asymmetric Alkynylation | Zinc / BINOL | α-CF3-α-amino acids | High enantioselectivity and yield | nih.gov |
| Pd-catalyzed α-allylation | Pd(dba)2 / Trost's ligand | Enantioenriched α-allyl-α-CF3-α-amino acid | Access to enantioenriched products | nih.gov |
| Mannich-type reaction | Chiral thiourea (B124793) organocatalyst | Unprotected α-CF3-amino esters | Asymmetric synthesis of novel amino acids | nih.gov |
| Nucleophilic 18F-trifluoromethylthiolation | Cyclic-sulfamidate precursor | 18F-trifluoromethylated cysteines | Stereoselective radiosynthesis | thno.org |
Precursor for Intermediates in Medicinal Chemistry (emphasizing synthetic utility for drug design)
The introduction of fluorine, and particularly the trifluoromethyl group, into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, bioavailability, and binding affinity. mdpi.comnih.gov this compound is a key precursor for synthesizing intermediates used in drug discovery, providing a direct route to trifluoromethyl-containing bioactive molecules. nih.govpsu.edu The -CF3 group can act as a bioisostere for other chemical groups like methyl or isopropyl, but with significantly different electronic properties, allowing chemists to fine-tune the pharmacokinetic and pharmacodynamic profiles of a drug candidate. mdpi.com
Its utility is demonstrated in the synthesis of various heterocyclic systems, which are common scaffolds in pharmaceuticals. researchgate.netnih.gov For example, it can be used to prepare trifluoromethylated pyrazoles, triazoles, and other nitrogen-containing rings that are prevalent in marketed drugs. nih.gov The synthesis of β-trifluoromethyl-β-amino acid derivatives through methods like aza-Michael additions highlights its role in creating building blocks for peptide-based drugs or peptidomimetics. researchgate.net These fluorinated amino acid derivatives are sought after in modern drug design for their ability to confer enhanced properties to the parent molecule. mdpi.comresearchgate.net
The development of N-methyl-d-aspartate (NMDA) receptor agonists and other neurologically active compounds has benefited from the use of tailored amino acid derivatives. nih.gov The synthetic accessibility of compounds like this compound allows for the systematic exploration of structure-activity relationships (SAR), a cornerstone of the hit-to-lead optimization process in drug discovery. nih.gov By modifying a lead compound with a trifluoromethylated fragment derived from this precursor, medicinal chemists can block metabolic pathways, increase lipophilicity, and improve receptor binding selectivity. mdpi.com
Role in the Synthesis of Unnatural Amino Acids with Modified Physicochemical Properties
Unnatural amino acids (UAAs) are powerful tools in chemical biology and drug discovery, enabling the creation of proteins and peptides with novel functions and enhanced stability. nih.govyoutube.com this compound is a fundamental starting material for the synthesis of a variety of α-trifluoromethyl-substituted UAAs. nih.govnih.gov The incorporation of the -CF3 group dramatically alters the physicochemical properties of the amino acid, such as its pKa, lipophilicity, and conformational preferences, compared to its natural counterpart. mdpi.compsu.edu
These modified properties are highly desirable. For example, increasing the lipophilicity of an amino acid can enhance the ability of a peptide to cross cell membranes. The strong electron-withdrawing nature of the trifluoromethyl group can also influence the acidity or basicity of nearby functional groups, which can be critical for catalytic activity in engineered enzymes or for binding interactions in therapeutic peptides. psu.edu
Synthetic routes to access these UAAs often involve stereoselective methods to ensure enantiopurity. nih.gov Methodologies like the Suzuki-Miyaura cross-coupling have been employed to synthesize highly fluorinated bi-aryl amino acids, demonstrating the versatility of fluorinated synthons in creating diverse UAA libraries. nih.gov The ability to generate novel aliphatic and aromatic amino acids containing the trifluoromethyl moiety has expanded the toolbox available to scientists for protein engineering and the development of new biomaterials. nih.gov
Table 2: Physicochemical Impact of Trifluoromethyl Group on Amino Acids
| Property | Effect of -CF3 Incorporation | Implication in Synthesis/Application | Reference |
|---|---|---|---|
| Lipophilicity | Increased | Improved bioavailability and membrane permeability | thno.orgmdpi.com |
| Metabolic Stability | Increased | Resistance to metabolic degradation, longer drug half-life | mdpi.com |
| Acidity/Basicity | Modifies pKa of adjacent groups | Alters binding interactions and chemical reactivity | psu.edu |
| Conformation | Induces specific conformational preferences | Control of molecular shape for targeted binding | nih.gov |
Application in the Design of Precursors for Advanced Materials
The unique properties conferred by the trifluoromethyl group are not only beneficial in a biological context but also in the field of materials science. This compound can serve as a precursor for monomers used in the synthesis of advanced polymers and materials with specialized characteristics. mdpi.comresearchgate.net
The incorporation of fluorinated moieties into polymers can significantly enhance their thermal stability, chemical resistance, and surface properties (e.g., creating hydrophobic or oleophobic surfaces). Amino acids and their derivatives are utilized as components in the synthesis of specialty polymers and as ligands for transition metal catalysts. researchgate.net By using a fluorinated monomer derived from this compound, materials scientists can design polymers with low surface energy, high gas permeability, and unique optical properties.
Furthermore, C3-symmetric molecules derived from amino-benzene-tricarboxylates have applications in creating materials like discotic liquid crystals, metal-organic frameworks (MOFs), and covalent organic frameworks (COFs). nih.gov While direct examples using this compound are specific, the principle of using functionalized and electronically distinct building blocks is central to this field. The introduction of trifluoromethyl groups into such symmetric scaffolds could lead to the development of novel materials for electronics, separations, and catalysis. mdpi.comnih.gov
Theoretical and Computational Chemistry Studies
Mechanistic Investigations of Reactions Involving Methyl 2-amino-3,3,3-trifluoropropanoate
While direct mechanistic studies focused exclusively on this compound are not extensively documented in the reviewed literature, valuable insights can be drawn from investigations into structurally related fluorinated esters and amino acids. The reactivity of this compound is largely dictated by the interplay between the amino group, the ester functionality, and the potent electron-withdrawing trifluoromethyl group.
Reactions involving this trifluoromethylated amino ester can be compared to those of similar compounds, such as methyl 2,3,3,3-tetrafluoro-2-methoxypropanoate. In reactions with arylamines or arylmethylamines, this related ester was found to undergo an unexpected methyl transfer from the ester to the amine via a bimolecular nucleophilic substitution (BAl2 or SN2) mechanism, particularly under high-temperature, solvent-free conditions. researchgate.net This reaction pathway competes with the expected formation of amides through a nucleophilic acyl substitution (SNAc) mechanism. researchgate.net The prevalence of one mechanism over the other is highly dependent on the reaction conditions and the structure of the amine. researchgate.net
Furthermore, studies on related trifluoromethylated imino-propanoates with various nucleophiles have shown the formation of diverse heterocyclic structures through cyclocondensation reactions. researchgate.net These reactions highlight the synthetic potential of the trifluoromethylated propanoate skeleton to construct complex molecules. The presence of the CF3 group significantly influences the electrophilicity of the adjacent carbon atoms, guiding the course of these transformations.
Conformational Analysis and Stereoelectronic Effects of the Trifluoromethyl Group
The trifluoromethyl group exerts profound stereoelectronic effects that significantly influence the conformational preferences and reactivity of this compound. The strong electron-withdrawing nature of the CF3 group is a primary driver of these effects. nih.gov
Computational studies on analogous fluorinated esters, such as methyl 2-fluoropropionate, have revealed the delicate balance of interactions that determine conformational stability. rsc.org These include steric hindrance, electrostatic interactions, and hyperconjugative effects. In fluorinated esters, the gauche effect and intramolecular O⋯H–C hydrogen bonding can play significant roles in stabilizing certain conformers. rsc.org For this compound, the orientation of the bulky and highly electronegative CF3 group relative to the amino and ester groups is critical.
The CF3 group's influence extends to the properties of the adjacent amino group. The strong inductive effect decreases the nucleophilicity and basicity of the amino group compared to its non-fluorinated analogue, alanine (B10760859) methyl ester. mdpi.com This has significant implications for its reactivity in peptide synthesis and other derivatization reactions. Moreover, the trifluoromethyl group can impact the folding behavior, hydrophobicity, and biological activity of peptides into which this amino acid analogue is incorporated. nih.gov The conformational landscape of similar partially fluorinated carboxylic acids has been shown to be rich, with multiple stable conformers identified through spectroscopic and computational methods. illinois.eduresearchgate.net
Quantum Chemical Calculations and DFT Studies on Reaction Intermediates and Transition States
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the intricate details of reaction mechanisms, including the structures and energies of intermediates and transition states. While specific DFT studies on the reaction intermediates of this compound are not prominent in the available literature, the methodologies are well-established for similar systems. scirp.orgekb.eg
DFT calculations are routinely used to:
Optimize Molecular Geometries: Determine the lowest energy conformations of reactants, products, intermediates, and transition states. scirp.orgresearchgate.net
Calculate Reaction Energetics: Compute the activation energies and reaction enthalpies to predict the feasibility and kinetics of a reaction pathway. nih.gov
Analyze Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions provide insights into the molecule's reactivity, with the HOMO-LUMO gap indicating chemical stability. researchgate.net
Map Molecular Electrostatic Potential (MEP): MEP surfaces identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, predicting sites for chemical reactions. researchgate.net
Simulate Spectroscopic Properties: Calculated NMR chemical shifts and vibrational frequencies can be compared with experimental data to confirm structures. researchgate.netfunctmaterials.org.ua
For instance, in the study of the atmospheric degradation of 2-amino-2-methyl-1-propanol (B13486) initiated by OH radicals, DFT calculations were crucial in predicting that hydrogen abstraction would predominantly occur from the -CH2- group and in mapping out the subsequent degradation mechanism. nih.gov Similarly, DFT has been applied to study the base-catalyzed hydrolysis of α-amino acid esters, providing a detailed picture of the reaction mechanism. ekb.eg
The table below illustrates the types of data that can be generated from DFT calculations for a molecule like this compound, based on studies of analogous compounds.
| Computational Parameter | Information Provided | Relevance to Reactivity and Properties |
| Optimized Geometry (Bond Lengths, Angles) | The most stable 3D arrangement of atoms. | Influences steric interactions and conformational preferences. |
| Total Energy | The overall electronic energy of the molecule. | Used to compare the relative stability of different conformers or isomers. |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the ability to donate electrons (nucleophilicity). |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the ability to accept electrons (electrophilicity). |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Relates to chemical reactivity and stability; a smaller gap suggests higher reactivity. |
| Mulliken/NBO Charges | The distribution of electron density on each atom. | Identifies nucleophilic and electrophilic centers within the molecule. |
| Dipole Moment | The measure of the molecule's overall polarity. | Affects solubility and intermolecular interactions. |
| Vibrational Frequencies | Theoretical IR and Raman spectral peaks. | Used to characterize the molecule and confirm its structure by comparison with experimental spectra. |
These computational approaches provide a molecular-level understanding that is often inaccessible through experimental means alone, offering predictive power for the behavior of this compound in various chemical environments.
Advanced Analytical Methodologies for Complex Derivatives
High-Resolution Nuclear Magnetic Resonance Spectroscopy (e.g., ¹⁹F NMR) for Structural Elucidation and Stereochemical Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For fluorinated compounds like Methyl 2-amino-3,3,3-trifluoropropanoate, ¹⁹F NMR offers exceptional advantages due to the high sensitivity of the ¹⁹F nucleus and its wide chemical shift range, which makes it highly sensitive to the local electronic environment.
The ¹⁹F NMR spectrum of this compound is expected to show a singlet for the -CF₃ group, as there are no adjacent fluorine or proton nuclei to cause splitting under standard decoupling. However, the chemical shift of this signal provides significant structural information. The strong electron-withdrawing nature of the fluorine atoms influences the electronic environment of the entire molecule, which can be observed in the ¹H and ¹³C NMR spectra as well. For instance, the proton at the C2 position (the α-carbon) would appear as a quartet in the ¹H NMR spectrum due to coupling with the three fluorine atoms (⁴JHF).
In the context of stereochemical assignment, NMR spectroscopy, particularly when using chiral solvating agents or chiral derivatizing agents, can be used to distinguish between enantiomers. The formation of diastereomeric complexes or derivatives results in distinct NMR signals for each enantiomer, allowing for the determination of enantiomeric excess.
Table 1: Illustrative NMR Data for this compound
| Nucleus | Expected Chemical Shift (δ) ppm | Expected Multiplicity | Coupling Constant (J) Hz | Notes |
| ¹H | ~3.8 | s | - | O-CH₃ (Methyl ester) |
| ¹H | ~4.2 | q | ⁴JHF ≈ 8 Hz | CH -NH₂ (α-proton) |
| ¹H | ~2.0 | br s | - | NH ₂ (Amine protons) |
| ¹³C | ~168 | s | - | C =O (Carbonyl) |
| ¹³C | ~124 | q | ¹JCF ≈ 280 Hz | C F₃ |
| ¹³C | ~56 | q | ²JCCF ≈ 30 Hz | C H-NH₂ (α-carbon) |
| ¹³C | ~53 | s | - | O-C H₃ (Methyl ester) |
| ¹⁹F | ~-75 | s | - | CF ₃ (Referenced to CFCl₃) |
Note: The data in the table are illustrative and based on typical values for similar structural motifs. Actual experimental values may vary.
X-ray Crystallography for Absolute Configuration Determination and Solid-State Conformation Analysis
X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline solid, including its absolute configuration and conformational details. For a chiral molecule such as this compound, obtaining a single crystal suitable for X-ray diffraction analysis provides unambiguous proof of its stereochemistry.
The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern is used to calculate an electron density map, from which the positions of all atoms in the crystal lattice can be determined with high precision. This allows for the measurement of bond lengths, bond angles, and torsional angles.
Mass Spectrometry Techniques for Complex Product Characterization
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. Techniques such as Electrospray Ionization (ESI) and Gas Chromatography-Mass Spectrometry (GC-MS) are routinely used to characterize amino acid derivatives. ambeed.com
For this compound, ESI-MS in positive ion mode would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 172.05. High-resolution mass spectrometry (HRMS) can confirm the elemental formula (C₅H₉F₃NO₂) with high accuracy.
Tandem mass spectrometry (MS/MS) provides structural information through the fragmentation of a selected parent ion. The fragmentation pattern is characteristic of the molecule's structure. For the [M+H]⁺ ion of this compound, characteristic fragmentation pathways would include the neutral loss of methanol (B129727) (CH₃OH) or the loss of the entire methoxycarbonyl group (-COOCH₃). The stability of the trifluoromethyl group means it is often retained in major fragment ions. The analysis of these fragmentation patterns helps to confirm the connectivity of the atoms within the molecule.
Table 2: Predicted ESI-MS/MS Fragmentation for the [M+H]⁺ Ion of this compound
| Parent Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Formula of Loss | Interpretation |
| 172.05 | 140.02 | 32.03 | CH₄O | Loss of methanol from the ester |
| 172.05 | 113.03 | 59.02 | C₂H₃O₂ | Loss of the methoxycarbonyl radical |
| 172.05 | 155.02 | 17.03 | NH₃ | Loss of ammonia (B1221849) |
| 113.03 | 85.03 | 28.00 | CO | Decarbonylation of the acylium ion |
Note: The m/z values are calculated based on monoisotopic masses and represent plausible fragmentation pathways.
Chromatographic Methods for Enantiomeric and Diastereomeric Purity Assessment (e.g., Chiral HPLC, GC)
Assessing the enantiomeric purity of a chiral compound is critical, particularly in the synthesis of pharmaceuticals where only one enantiomer may be active or safe. Chiral chromatography, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), is the most common method for separating enantiomers and quantifying enantiomeric excess (ee).
The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For amino acid derivatives, polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) and macrocyclic glycopeptide-based (e.g., teicoplanin or vancomycin) CSPs are highly effective.
For the chiral HPLC analysis of this compound, a column such as the Astec CHIROBIOTIC T (teicoplanin-based) could be used. The separation would likely be performed in reversed-phase or polar organic mode. The mobile phase composition, typically a mixture of an organic solvent (like methanol or acetonitrile) and an aqueous buffer or an acid/base modifier (like trifluoroacetic acid), is optimized to achieve baseline separation of the two enantiomers. Detection is commonly performed using a UV detector.
Alternatively, chiral GC can be used, often after derivatization of the amino group (e.g., with a trifluoroacetyl group) to increase volatility. The derivatized enantiomers are then separated on a column coated with a chiral selector.
Table 3: Exemplary Chiral HPLC Method for Enantiomeric Purity Assessment
| Parameter | Condition |
| Column | Chiral Stationary Phase (e.g., cellulose- or amylose-based, or macrocyclic glycopeptide) |
| Mobile Phase | Isocratic or gradient mixture of Hexane/Isopropanol or Methanol/Water with additives (e.g., TFA) |
| Flow Rate | 0.5 - 1.5 mL/min |
| Column Temperature | 20 - 40 °C |
| Detection | UV at 210-220 nm |
| Expected Outcome | Baseline separation of the (R)- and (S)-enantiomers with distinct retention times. |
Future Research Directions and Emerging Paradigms
Development of More Efficient and Sustainable Synthetic Routes
The demand for trifluoromethylated building blocks necessitates the development of synthetic protocols that are not only high-yielding but also economically viable and environmentally benign. Future research is increasingly focused on moving away from stoichiometric reagents and harsh conditions towards more sustainable catalytic approaches.
Key areas of development include:
Atom Economy and Green Solvents: Researchers are exploring one-pot reactions and tandem sequences that minimize waste by incorporating most of the atoms from the reactants into the final product. rsc.org The use of greener solvents, or even solvent-free conditions, is a major goal. For instance, methods utilizing organocatalysts like aspartic acid under solvent-free conditions for the synthesis of related heterocyclic structures highlight a potential path forward. researchgate.net
Novel Reagent Development: The synthesis of α-CF3-amino acids has traditionally relied on specific fluorinated building blocks or harsh fluorinating reagents. acs.orgacs.org Future work will likely focus on developing milder and more selective trifluoromethylating agents. Moreover, strategies that utilize readily available starting materials, such as the condensation of O-methyl-iso-urea sulphate with 2-aminoacetaldehyde-acetals for non-fluorinated analogs, provide a template for creating more efficient routes for fluorinated versions. researchgate.net
Biocatalysis: The use of enzymes, such as ω-transaminases, for the reductive amination of fluorinated keto-esters like 3-fluoropyruvate offers a highly enantioselective and sustainable route to fluorinated amino acids. mdpi.com Expanding the substrate scope and operational stability of these enzymes for the synthesis of trifluoromethylated analogs is a promising research avenue. Co-immobilization of enzymes in packed-bed reactors for continuous synthesis represents a significant step towards scalable and green production. mdpi.com
| Synthetic Strategy | Key Features | Potential Advantages | References |
| Organocatalysis | Use of small organic molecules (e.g., aspartic acid) as catalysts. | Inexpensive, green catalyst, mild conditions, simple procedures. | researchgate.net |
| Biocatalysis | Employment of enzymes (e.g., ω-transaminase) for key transformations. | High enantioselectivity, mild reaction conditions, sustainable. | mdpi.com |
| One-Pot Synthesis | Combining multiple reaction steps into a single operation without isolating intermediates. | Atom economical, reduced waste, time and resource efficient. | rsc.org |
Expanding the Scope of Asymmetric Catalytic Transformations
The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of robust asymmetric methods to control the stereocenter in methyl 2-amino-3,3,3-trifluoropropanoate is of paramount importance. Future research will focus on broadening the range and efficiency of catalytic asymmetric reactions.
Current and future research directions include:
Novel Chiral Catalysts: The design of new chiral catalysts is central to advancing asymmetric synthesis. For example, novel cinchona alkaloid-derived phase-transfer catalysts have been developed for the highly chemo-, regio-, diastereo-, and enantioselective umpolung additions of trifluoromethyl imines to α,β-unsaturated N-acylpyrroles. nih.gov This approach provides high-yield access to enantiomerically enriched chiral trifluoromethylated γ-amino acids, and similar principles can be applied to α-amino acid synthesis. nih.gov
Catalytic Asymmetric Allylation: The indium-catalyzed asymmetric allylation of α-trifluoromethyl α-imino esters using Box-type ligands has been shown to produce α-allyl-α-CF3 amino acid derivatives with high yields (91-98%) and excellent enantiomeric excesses (90-99% ee). mdpi.com Further exploration of different metal catalysts and chiral ligands will expand the scope of accessible chiral structures.
Phosphine-Catalyzed Reactions: Chiral phosphine (B1218219) catalysts have been successfully used in enantioselective γ-aminations. nih.gov Adapting these and other phosphine-catalyzed transformations, such as those activating Morita-Baylis-Hillman carbonates for nucleophilic addition to trifluoromethyl imines, represents a promising strategy for generating enantiomerically enriched α-trifluoromethyl-α-amino acids. nih.gov
| Catalytic System | Transformation | Key Outcomes | References |
| Cinchona Alkaloid Derivatives | Phase-transfer catalyzed umpolung addition of trifluoromethyl imines | High yields, excellent enantioselectivity for γ-amino acids | nih.gov |
| Indium (InI) / Box Ligand | Asymmetric allylation of α-imino esters | 91-98% yield, 90-99% enantiomeric excess | mdpi.com |
| Chiral Phosphines | Enantioselective amination of allenoates / Activation of MBH carbonates | Access to optically active α,β-unsaturated γ-amino esters and γ-trifluoromethylated γ-amino acids | nih.gov |
Exploration of Novel Chemical Reactivity and Selectivity Profiles
Discovering new reactions and understanding the unique reactivity of trifluoromethylated compounds are crucial for innovation. Future work will delve into uncharted chemical space, seeking to functionalize this compound and its precursors in novel ways.
Emerging areas of exploration consist of:
Umpolung Reactivity: The development of catalytic asymmetric umpolung (reverse polarity) reactions of trifluoromethyl imines is a significant breakthrough. nih.gov This strategy, which involves treating the imine as a 2-azaallyl anion equivalent, opens up new avenues for C-C bond formation and allows for the synthesis of chiral amino compounds that are otherwise difficult to access. nih.gov
Cyclocondensation Reactions: The imino group in precursors to this compound, such as methyl 3,3,3-trifluoro-2-(pyridin-2-ylimino)propanoates, is a versatile handle for cyclocondensation reactions. Reacting these precursors with various binucleophiles can lead to a diverse range of trifluoromethyl-containing heterocycles like dihydro-1H-pyrroles and imidazo[2,1-b] acs.orgnih.govthiazol-5-ones. researchgate.net
Unexpected Rearrangements and Reactions: Research into the reactions of related fluoroalkanoates has revealed unexpected reactivity patterns. For instance, the reaction of methyl 2,3,3,3-tetrafluoro-2-methoxypropanoate with certain amines resulted in an unforeseen methyl transfer from the ester to the amine. researchgate.net Investigating the reaction space of this compound under various conditions could uncover similarly novel and useful transformations.
Integration of Continuous Flow Chemistry for Scalable Synthesis
Transitioning from traditional batch synthesis to continuous flow processing offers numerous advantages for safety, efficiency, and scalability, particularly for reactions involving hazardous reagents or unstable intermediates. mdpi.comnih.gov The synthesis of this compound is well-suited for this technological shift.
Key aspects of this integration include:
Enhanced Safety and Control: Continuous flow reactors, with their small internal volumes, allow for the safe handling of highly energetic intermediates or toxic gaseous reagents. rsc.org This is particularly relevant for fluorination reactions. The precise control over reaction parameters like temperature, pressure, and residence time leads to improved yields and selectivity. acs.orgnih.gov
Photoredox Microfluidic Synthesis: A general protocol for synthesizing α-CF3 amino acids using visible-light-mediated, metal-free radical alkylation in a continuous flow system has been developed. acs.orgnih.gov This method benefits from enhanced mixing and precise control of reaction time, offering a powerful tool for the large-scale preparation of fluorine-incorporated compounds. acs.orgacs.org
Multi-Step Telescoped Synthesis: Flow chemistry enables the "telescoping" of multiple reaction steps into a single, continuous sequence without the need for intermediate isolation and purification. flinders.edu.auresearchgate.net This approach dramatically improves efficiency and reduces waste. A future goal is to develop a fully integrated flow system for the synthesis of this compound from simple starting materials, potentially incorporating in-line purification and analysis. rsc.orgflinders.edu.au
| Flow Chemistry Approach | Description | Advantages | References |
| Photoredox Microfluidics | Utilizes visible light and a photocatalyst in a microreactor to drive radical reactions. | Metal-free, efficient, controllable, suitable for large-scale preparation. | acs.orgacs.orgnih.gov |
| Telescoped Synthesis | Multiple reaction steps are connected in sequence within a flow system. | Eliminates intermediate workup/purification, increases overall efficiency, reduces waste. | rsc.orgflinders.edu.auresearchgate.net |
| Gas-Liquid Reactions | Employs flow reactors to handle gaseous reagents (e.g., fluoroform) efficiently. | Overcomes mass transfer limitations of batch reactions, improves safety and scalability. | mit.edu |
Q & A
Basic Research Questions
What are the key structural features and spectroscopic characterization methods for Methyl 2-amino-3,3,3-trifluoropropanoate?
The compound’s molecular formula is C₄H₆F₃NO₂ , with a SMILES string of COC(=O)C(C(F)(F)F)N and InChIKey MPSBBPUJPYCDGC-UHFFFAOYSA-N . Key characterization methods include:
- Mass spectrometry : Collision cross-section (CCS) predictions for various charge states (e.g., [M+H]⁺: 75.2 Ų, [M+Na]⁺: 82.6 Ų) aid in identifying ionization patterns .
- NMR : Fluorine-19 NMR distinguishes the trifluoromethyl group’s electronic environment.
- FT-IR : Peaks at ~1750 cm⁻¹ (ester C=O stretch) and ~3300 cm⁻¹ (N-H stretch) confirm functional groups.
What is the standard synthetic route for this compound?
The synthesis typically involves:
Esterification : Reacting 3,3,3-trifluoropropanoic acid with methanol under acidic catalysis (e.g., H₂SO₄) to form methyl trifluoropropanoate .
Amination : Introducing the amino group via nucleophilic substitution or reductive amination. For example, reacting methyl 3,3,3-trifluoropropanoate with ammonia under controlled pH (pH 8–10) .
Key considerations : Use anhydrous conditions to avoid hydrolysis, and monitor reaction progress via TLC or GC-MS.
Advanced Research Questions
How can enantioselective synthesis of this compound be achieved?
Enantiomeric purity is critical for biological activity. Methods include:
- Biocatalytic strategies : Enzymes like lipases or transaminases catalyze stereoselective amination. For example, using ω-transaminases with pyridoxal-5′-phosphate (PLP) cofactors to achieve >90% enantiomeric excess .
- Chiral auxiliaries : Employ (R)- or (S)-proline derivatives during synthesis to direct stereochemistry .
Validation : Chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) confirms enantiopurity.
What are the challenges in analyzing conflicting reactivity data for fluorinated amino acid derivatives?
Discrepancies in reactivity (e.g., unexpected hydrolysis rates) may arise from:
- Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize intermediates, while protic solvents (MeOH, H₂O) accelerate hydrolysis .
- Fluorine’s electronic influence : The trifluoromethyl group’s electron-withdrawing nature alters nucleophilic/electrophilic behavior compared to non-fluorinated analogs .
Resolution : Conduct comparative DFT calculations (e.g., B3LYP/6-31G*) to model reaction pathways and validate experimentally .
How can this compound be applied in peptidomimetic drug design?
The compound serves as a fluorinated building block for:
- Peptide backbone modification : Replace glycine or alanine residues to enhance metabolic stability and binding affinity .
- Fluorine scanning : Study conformational effects by substituting hydrogen with fluorine in peptide motifs .
Case study : Incorporating the compound into a protease inhibitor scaffold improved resistance to enzymatic degradation by 40% in vitro .
Data Contradiction Analysis
How to reconcile discrepancies in reported melting points for this compound derivatives?
Discrepancies may stem from:
- Polymorphism : Different crystalline forms (e.g., α vs. β phases) exhibit distinct melting points.
- Purity : Hygroscopic samples (e.g., hydrochloride salts) absorb moisture, lowering observed melting points .
Mitigation : - Purify via recrystallization (e.g., ethyl acetate/hexane).
- Characterize purity via elemental analysis (C, H, N, F) and DSC.
Methodological Tables
Table 1: Key Physicochemical Properties
| Property | Value | Method/Reference |
|---|---|---|
| Molecular weight | 173.09 g/mol | MS |
| CCS ([M+H]⁺) | 75.2 Ų | IM-MS |
| LogP (predicted) | 0.98 | ChemAxon |
Table 2: Optimization of Amination Conditions
| Condition | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|
| NH₃ (pH 8, 25°C) | 65 | 0 (racemic) |
| ω-Transaminase | 78 | 92 (S-enantiomer) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
